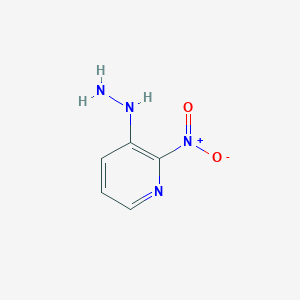

3-Hydrazinyl-2-nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-nitropyridin-3-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-8-4-2-1-3-7-5(4)9(10)11/h1-3,8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLZQSXUZWRKPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)[N+](=O)[O-])NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90482331 | |

| Record name | 3-Hydrazinyl-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57115-43-2 | |

| Record name | 3-Hydrazinyl-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydrazinyl-2-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydrazinyl-2-nitropyridine is a heterocyclic organic compound with the CAS number 57115-43-2 . Its chemical structure, incorporating both a hydrazinyl and a nitro group on a pyridine ring, makes it a molecule of significant interest in medicinal chemistry and organic synthesis. The presence of these reactive functional groups provides a scaffold for the development of a diverse range of derivatives with potential biological activities. This guide provides a comprehensive overview of its properties, synthesis, and potential applications.

Chemical and Physical Properties

While experimental data for this compound is not extensively documented in publicly available literature, its fundamental properties can be summarized. Further experimental validation is recommended for precise characterization.

| Property | Value | Source |

| CAS Number | 57115-43-2 | [1] |

| Molecular Formula | C₅H₆N₄O₂ | [1] |

| Molecular Weight | 154.13 g/mol | |

| Monoisotopic Mass | 154.0491 Da | |

| Appearance | Yellow solid (Predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Predicted Mass Spectrometry Data:

| Adduct | m/z |

| [M+H]⁺ | 155.05635 |

| [M+Na]⁺ | 177.03829 |

| [M-H]⁻ | 153.04179 |

Synthesis

A representative synthesis for the closely related isomer, 2-Hydrazino-3-nitropyridine, is presented below. This protocol could potentially be adapted for the synthesis of this compound by starting with the appropriate precursor, 3-chloro-2-nitropyridine.

Example Synthetic Protocol: Synthesis of 2-Hydrazino-3-nitropyridine

This protocol describes the synthesis of 2-Hydrazino-3-nitropyridine from 2-chloro-3-nitropyridine.

Reaction:

Figure 1. Synthesis of 2-Hydrazino-3-nitropyridine.

Materials:

-

2-chloro-3-nitropyridine

-

Hydrazine hydrate

-

Acetonitrile

Procedure:

-

To a solution of 2-chloro-3-nitropyridine in acetonitrile at 0°C, add hydrazine hydrate.

-

Stir the reaction mixture at 20°C for 20 hours.

-

Concentrate the reaction mixture under reduced pressure to afford 2-hydrazinyl-3-nitropyridine as a yellow solid.[2]

Note: This protocol is for the synthesis of an isomer and should be adapted and optimized for the synthesis of this compound. Appropriate safety precautions should be taken when working with hydrazine hydrate, which is a hazardous substance.

Potential Biological Activity and Applications

While no specific biological activities or signaling pathways have been directly attributed to this compound in the reviewed literature, the broader class of hydrazone derivatives is known to exhibit a wide range of pharmacological properties. This suggests that this compound could serve as a valuable scaffold for the development of novel therapeutic agents.

General Biological Activities of Hydrazones

Hydrazones are a class of organic compounds characterized by the >C=N-NH- functional group. They are known to possess a diverse array of biological activities, including:

-

Antimicrobial: Exhibiting activity against various bacterial and fungal strains.[3][4]

-

Anticancer: Some hydrazone derivatives have shown cytotoxic effects against cancer cell lines.[3][4]

-

Antiviral: Activity against a range of viruses has been reported.[3]

-

Anti-inflammatory and Analgesic: Demonstrating pain-relieving and anti-inflammatory properties.[3]

-

Anticonvulsant and Antidepressant: Showing potential in the treatment of neurological and psychiatric disorders.[3]

The biological activity of hydrazones is often attributed to their ability to chelate metal ions, interact with various enzymes and receptors, and generate reactive oxygen species.[5]

Potential Signaling Pathway Interactions

Given the diverse biological activities of hydrazones, derivatives of this compound could potentially interact with a multitude of signaling pathways. For instance, as anticancer agents, they might target pathways involved in cell proliferation, apoptosis, and angiogenesis. As antimicrobial agents, they could interfere with essential microbial metabolic pathways.

The following diagram illustrates a generalized workflow for investigating the biological activity of a novel compound like this compound.

Figure 2. A general workflow for drug discovery.

Safety and Handling

Specific safety data for this compound is not available. However, based on the functional groups present, it should be handled with care. Hydrazine derivatives can be toxic and potentially carcinogenic. Nitroaromatic compounds are often flammable and can be explosive.

General Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

-

Store in a cool, dry, and well-ventilated area away from heat and incompatible materials.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its structural features suggest a high potential for derivatization and the development of novel compounds with significant biological activity. Further research is warranted to fully characterize its physical and chemical properties, develop efficient synthetic methodologies, and explore its therapeutic potential across various disease areas. This guide provides a foundational resource for researchers embarking on the study of this intriguing molecule.

References

- 1. 57115-43-2|this compound|BLD Pharm [bldpharm.com]

- 2. 2-HYDRAZINO-3-NITROPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Activity Evaluation of Phenolic Isatin-3-Hydrazones Containing a Quaternary Ammonium Center of Various Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Hydrazinyl-2-nitropyridine chemical structure and IUPAC name

This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, and physico-chemical properties of 3-Hydrazinyl-2-nitropyridine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and IUPAC Name

IUPAC Name: (2-nitro-3-pyridinyl)hydrazine[1]

Molecular Formula: C₅H₆N₄O₂[1]

CAS Number: 57115-43-2[2]

Chemical Structure:

Image source: PubChem CID 12249290

Physico-Chemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Weight | 154.13 g/mol | [2] |

| Monoisotopic Mass | 154.04907 Da | [1] |

| XlogP (predicted) | 0.8 | [1] |

| SMILES | C1=CC(=C(N=C1)--INVALID-LINK--[O-])NN | [1] |

| InChI | InChI=1S/C5H6N4O2/c6-8-4-2-1-3-7-5(4)9(10)11/h1-3,8H,6H2 | [1] |

| InChIKey | YNLZQSXUZWRKPF-UHFFFAOYSA-N | [1] |

Predicted Collision Cross Section: [1]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 155.05635 | 124.1 |

| [M+Na]⁺ | 177.03829 | 131.2 |

| [M-H]⁻ | 153.04179 | 126.5 |

| [M+NH₄]⁺ | 172.08289 | 142.1 |

| [M+K]⁺ | 193.01223 | 125.8 |

| [M+H-H₂O]⁺ | 137.04633 | 121.9 |

| [M+HCOO]⁻ | 199.04727 | 151.3 |

| [M+CH₃COO]⁻ | 213.06292 | 173.0 |

| [M+Na-2H]⁻ | 175.02374 | 134.7 |

| [M]⁺ | 154.04852 | 119.8 |

| [M]⁻ | 154.04962 | 119.8 |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a common synthetic route for analogous hydrazinylpyridines involves the nucleophilic substitution of a halogenated pyridine precursor with hydrazine hydrate. For instance, the synthesis of the isomeric 2-hydrazinyl-3-nitropyridine is achieved by reacting 2-chloro-3-nitropyridine with hydrazine hydrate in acetonitrile.[3] A similar approach is employed for the synthesis of 3-chloro-2-hydrazinopyridine, where 2,3-dichloropyridine is reacted with hydrazine hydrate.[4][5]

Based on these established methods, a proposed experimental protocol for the synthesis of this compound is outlined below.

Proposed Synthesis of this compound:

A solution of 3-halo-2-nitropyridine (e.g., 3-chloro-2-nitropyridine or 3-bromo-2-nitropyridine) in a suitable polar solvent, such as acetonitrile or ethanol, is treated with an excess of hydrazine hydrate. The reaction mixture is typically stirred at a controlled temperature, ranging from room temperature to reflux, until the starting material is consumed, as monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting crude product can then be purified by recrystallization or column chromatography to yield this compound.

Logical Workflow for Proposed Synthesis

The following diagram illustrates the logical workflow for the proposed synthesis of this compound.

Caption: Proposed synthesis workflow for this compound.

References

- 1. PubChemLite - this compound (C5H6N4O2) [pubchemlite.lcsb.uni.lu]

- 2. 57115-43-2|this compound|BLD Pharm [bldpharm.com]

- 3. 2-HYDRAZINO-3-NITROPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 4. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 5. (3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE | 22841-92-5 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Characterization of 3-Hydrazinyl-2-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 3-Hydrazinyl-2-nitropyridine, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and in-depth characterization of the title compound, presenting data in a clear and accessible format for researchers in medicinal chemistry and drug discovery.

Introduction

This compound (CAS No. 57115-43-2) is a substituted pyridine derivative featuring a hydrazinyl group at the 3-position and a nitro group at the 2-position. The presence of these reactive functional groups makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds with potential biological activity. The electron-withdrawing nature of the nitro group influences the reactivity of the pyridine ring and the adjacent hydrazinyl moiety, enabling its participation in various chemical transformations.

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The most common and established method involves the reaction of a 3-halo-2-nitropyridine, such as 3-chloro-2-nitropyridine or 3-bromo-2-nitropyridine, with hydrazine hydrate. The halogen at the 3-position acts as a leaving group, which is displaced by the nucleophilic hydrazine.

Synthetic Pathway

The general synthetic scheme for the preparation of this compound is illustrated below. The reaction proceeds by the displacement of a halide (X = Cl or Br) from the 3-position of the 2-nitropyridine ring by hydrazine.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound from 3-bromo-2-nitropyridine.

Materials:

-

3-Bromo-2-nitropyridine

-

Hydrazine hydrate (80% solution in water)

-

Ethanol (absolute)

-

Deionized water

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-2-nitropyridine (1.0 eq) in ethanol (10 volumes).

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (3.0 eq) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. A precipitate of this compound should form.

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water to remove any remaining hydrazine hydrate and salts.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol/water, to yield the final product as a crystalline solid.[1]

-

Drying: Dry the purified product under vacuum at 40-50 °C to a constant weight.

Characterization of this compound

The structure and purity of the synthesized this compound were confirmed by various spectroscopic methods and physical constant determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 57115-43-2 | [2][3][4] |

| Molecular Formula | C₅H₆N₄O₂ | |

| Molecular Weight | 154.13 g/mol | |

| Melting Point | 180 °C | [1] |

| Appearance | Crystalline Solid |

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification of this compound. The expected spectral characteristics are outlined below. Note: As of the date of this document, publicly available experimental spectra for this compound are limited. The data presented here is based on predictive models and analysis of analogous structures.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the hydrazinyl group. The chemical shifts will be influenced by the electron-withdrawing nitro group.

-

¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the carbon atoms of the pyridine ring. The carbons attached to the nitro and hydrazinyl groups will show characteristic downfield shifts.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the hydrazinyl group, the N-O stretching of the nitro group, and the C=C and C=N stretching vibrations of the pyridine ring.

3.2.3. Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of this compound (154.13 g/mol ), along with characteristic fragmentation patterns.

Experimental Workflow

The overall workflow for the synthesis and characterization of this compound is depicted in the following diagram.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has detailed a reliable method for the synthesis of this compound and outlined the necessary characterization techniques for its identification and purity assessment. The provided experimental protocol and structured data serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for pharmaceutical applications. Further research to fully elucidate the experimental spectroscopic data will be beneficial for the scientific community.

References

An In-depth Technical Guide to the Reactivity and Stability of 3-Hydrazinyl-2-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity and stability of 3-hydrazinyl-2-nitropyridine, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Due to the limited availability of data on this specific isomer, this guide also draws upon information from its close structural analog, 2-hydrazinyl-3-nitropyridine, and related substituted pyridines to provide a thorough understanding of its chemical behavior.

Chemical and Physical Properties

This compound is an organic compound featuring a pyridine ring substituted with a hydrazinyl group at the 3-position and a nitro group at the 2-position. The presence of both an electron-donating hydrazinyl group and a strong electron-withdrawing nitro group on the pyridine ring suggests a unique and complex reactivity profile.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₄O₂ | N/A |

| Molecular Weight | 154.13 g/mol | N/A |

| Appearance | Likely a yellow solid | [1] |

| CAS Number | 57115-43-2 | [2] |

Synthesis

A reliable method for the synthesis of the closely related isomer, 2-hydrazinyl-3-nitropyridine, involves the nucleophilic substitution of a halogenated precursor. This protocol can likely be adapted for the synthesis of this compound.

Synthesis of 2-Hydrazinyl-3-nitropyridine

A common synthetic route to 2-hydrazinyl-3-nitropyridine involves the reaction of 2-chloro-3-nitropyridine with hydrazine hydrate in a suitable solvent like acetonitrile.[1][3] The reaction typically proceeds at a controlled temperature, for instance, starting at 0°C and then stirring at 20°C for several hours.[1][3] The product can be isolated by concentrating the reaction mixture under reduced pressure.[1]

Reactivity Profile

The reactivity of this compound is dictated by the interplay of the pyridine ring and its hydrazinyl and nitro substituents.

Reactivity of the Hydrazinyl Group

The hydrazinyl group is a potent nucleophile and can participate in a variety of reactions:

-

Condensation Reactions: It readily reacts with aldehydes and ketones to form hydrazones. This reactivity is a cornerstone for the synthesis of more complex heterocyclic systems.[4]

-

Acylation: The hydrazinyl group can be acylated by acid chlorides or anhydrides.

-

Oxidation: Hydrazine and its derivatives are susceptible to oxidation. The oxidation of hydrazinyl groups can lead to the formation of diazonium salts, which are highly reactive intermediates.[5]

-

Reduction: The hydrazinyl moiety itself can act as a reducing agent in certain reactions.[6]

Reactivity of the Nitro Group and Pyridine Ring

The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the pyridine ring:

-

Nucleophilic Aromatic Substitution (SNAr): The nitro group activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to it. This makes the nitro group itself a potential leaving group in SNAr reactions, especially when other good leaving groups are absent.[7]

-

Reduction: The nitro group can be reduced to an amino group using various reducing agents, such as hydrazine hydrate in the presence of a catalyst.[8] This transformation is a key step in the synthesis of many biologically active molecules.

Stability Studies

The stability of this compound is a critical parameter for its safe handling, storage, and application in drug development. Due to the presence of both a hydrazinyl and a nitro group, this compound may be energetic and requires careful evaluation.

Thermal Stability

While specific DSC/TGA data for this compound is not publicly available, studies on related energetic materials derived from dinitropyridine provide valuable insights. For instance, the thermal decomposition of 2-hydrazinyl-3,5-dinitropyridine has been investigated using TG-DTA, showing distinct decomposition steps.[9] It is anticipated that this compound will also exhibit exothermic decomposition at elevated temperatures.

Experimental Protocol: Thermal Stability Analysis (DSC/TGA)

A standard approach to assess thermal stability involves Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

-

Sample Preparation: Accurately weigh a small amount of the compound (typically 1-5 mg) into an aluminum or hermetically sealed pan.

-

Instrumentation: Use a calibrated simultaneous TGA/DSC instrument.

-

Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis:

-

TGA: Determine the onset temperature of decomposition and the percentage of mass loss at different temperatures.

-

DSC: Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition), and determine the corresponding peak temperatures and enthalpy changes.

-

References

- 1. fishersci.com [fishersci.com]

- 2. CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]

- 3. 2-HYDRAZINO-3-NITROPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 5. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis, characterization, photophysical, and photochemical studies of BODIPY derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Analysis of 3-Hydrazinyl-2-nitropyridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available and expected spectroscopic data for the compound 3-Hydrazinyl-2-nitropyridine. Due to a lack of publicly available experimental spectra, this document focuses on predicted data and general spectroscopic principles applicable to the molecule's structure. It is intended to serve as a foundational resource for researchers interested in the characterization of this and related compounds.

Chemical Structure and Properties

-

Molecular Formula: C₅H₆N₄O₂

-

Molecular Weight: 154.13 g/mol

-

IUPAC Name: (2-nitropyridin-3-yl)hydrazine

The structure consists of a pyridine ring substituted with a nitro group at position 2 and a hydrazinyl group at position 3. The presence of these functional groups dictates the expected spectroscopic behavior of the molecule.

Spectroscopic Data

While an experimental mass spectrum is not available, predicted mass-to-charge ratios (m/z) for various adducts of this compound have been calculated. This data is crucial for identifying the compound in mass spectrometry analyses.

| Adduct | Predicted m/z |

| [M+H]⁺ | 155.05635 |

| [M+Na]⁺ | 177.03829 |

| [M+K]⁺ | 193.01223 |

| [M+NH₄]⁺ | 172.08289 |

| [M-H]⁻ | 153.04179 |

| Data sourced from computational predictions.[1] |

Experimental NMR data is unavailable. However, the expected ¹H and ¹³C NMR spectra can be inferred from the molecular structure.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the hydrazinyl group.

-

Pyridine Ring Protons: Three aromatic protons will be present, likely exhibiting complex splitting patterns (doublets or doublet of doublets) due to coupling with each other. Their chemical shifts would be in the typical aromatic region (δ 7.0-9.0 ppm), influenced by the electron-withdrawing nitro group and the electron-donating hydrazinyl group.

-

Hydrazinyl Protons (-NH-NH₂): The protons on the hydrazinyl group are expected to appear as two separate signals, one for the -NH and one for the -NH₂. These signals are often broad and their chemical shifts can vary depending on the solvent and concentration. They are exchangeable with D₂O.

¹³C NMR (Carbon NMR): The carbon NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring.

-

C-NO₂ and C-NHNH₂: The carbons directly attached to the nitro and hydrazinyl groups will have their chemical shifts significantly influenced by these substituents. The carbon bearing the nitro group (C2) is expected to be shifted downfield.

-

Other Aromatic Carbons: The remaining three carbons in the pyridine ring will appear in the aromatic region of the spectrum.

The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Hydrazine) | 3400-3200 | Typically two bands for the -NH₂ group |

| C-H Stretch (Aromatic) | 3100-3000 | Sharp, medium-to-weak bands |

| N-O Stretch (Nitro) | 1560-1520 and 1360-1340 | Strong, asymmetric and symmetric stretching |

| C=C, C=N Stretch (Aromatic Ring) | 1600-1450 | Multiple bands of varying intensity |

Experimental Protocols

As specific experimental details for this compound are not published, this section provides generalized protocols for the spectroscopic analysis of a novel small organic molecule.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This often requires a larger number of scans and a longer relaxation delay compared to ¹H NMR.

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Infuse the sample solution into the ion source. Acquire mass spectra in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M-H]⁻).

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty sample compartment. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum, typically in the range of 4000-400 cm⁻¹.

Workflow Visualization

The following diagram illustrates a standard workflow for the spectroscopic characterization of a newly synthesized chemical compound.

Caption: Workflow for Spectroscopic Characterization.

References

An In-depth Technical Guide to the Synthesis of 3-Hydrazinyl-2-nitropyridine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-hydrazinyl-2-nitropyridine and its analogs. Due to the limited availability of direct experimental data for this compound, this guide presents a plausible and detailed synthetic protocol based on established reactivity of similar compounds, particularly the nucleophilic aromatic substitution on 3-halo-2-nitropyridine substrates. This document is intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery, offering detailed methodologies, data presentation, and visualization of synthetic pathways.

Core Synthesis Strategy: Nucleophilic Aromatic Substitution (SNAr)

The primary and most viable route for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This approach involves the reaction of a 3-halopyridine derivative, activated by an electron-withdrawing nitro group at the 2-position, with hydrazine hydrate. The most promising starting material for this synthesis is 3-fluoro-2-nitropyridine, owing to the high electronegativity of the fluorine atom which makes it an excellent leaving group in SNAr reactions.

The general synthetic workflow for this process is outlined below.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of analogous compounds, particularly the reaction of 3-fluoro-2-nitropyridine with other nitrogen nucleophiles.

Materials:

-

3-Fluoro-2-nitropyridine

-

Hydrazine hydrate (80% solution in water)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

-

Silica gel for column chromatography (if necessary)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-fluoro-2-nitropyridine (1.0 g, 7.04 mmol) in anhydrous acetonitrile (30 mL).

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (80% solution, 0.88 mL, 14.08 mmol, 2.0 equivalents) dropwise at room temperature. A slight exotherm may be observed.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting material (3-fluoro-2-nitropyridine) should be consumed, and a new, more polar spot corresponding to the product should appear. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

-

Workup: Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Extraction: To the residue, add ethyl acetate (50 mL) and water (30 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Wash the organic layer with brine (2 x 20 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure this compound.

Quantitative Data Summary

| Compound Name | Starting Material | Reagents & Solvents | Reaction Conditions | Yield (%) | Melting Point (°C) | Spectroscopic Data | Reference |

| 2-Hydrazino-3-nitropyridine | 2-Chloro-3-nitropyridine | Hydrazine hydrate, Acetonitrile | 0-20 °C, 20 hours | 100 | Not Reported | MS (ESI) m/z: 155.1 [M+H]+ | [1] |

| 3-Chloro-2-hydrazinopyridine | 2,3-Dichloropyridine | Hydrazine hydrate, Ethanol | Reflux, 5 hours | 99 | Not Reported | HPLC: 99% purity | [2] |

| 3-Chloro-2-hydrazinopyridine | 2,3-Dichloropyridine | Hydrazine hydrate, Methanol/Ethanol | Reflux, 4 hours | 97 | Not Reported | HPLC: 99% purity | [2] |

Potential Biological Significance and Signaling Pathways

Hydrazine and nitropyridine moieties are present in numerous biologically active compounds, exhibiting a wide range of therapeutic effects.[3][4] Derivatives of hydrazine are known to act as enzyme inhibitors, antidepressants, and antihypertensive agents.[5] Nitropyridine derivatives have been investigated for their anticancer, antifungal, and antibacterial properties.[4]

The combination of these two pharmacophores in this compound derivatives suggests potential for interaction with various biological targets. A plausible mechanism of action for such compounds, particularly in an oncology context, could involve the inhibition of protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer development and progression.

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by this compound derivatives, focusing on the inhibition of a generic receptor tyrosine kinase (RTK) pathway.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

This technical guide provides a foundational framework for the synthesis and potential applications of this compound derivatives. The proposed synthetic route via nucleophilic aromatic substitution on 3-fluoro-2-nitropyridine offers a viable and efficient method for accessing this class of compounds. The presented data on related molecules serves as a valuable reference for characterization and yield expectations. Further research is warranted to explore the full synthetic scope and to elucidate the specific biological activities of these promising compounds, which may hold potential as novel therapeutic agents. Researchers are encouraged to use this guide as a starting point for their investigations into this fascinating area of medicinal chemistry.

References

- 1. 2-HYDRAZINO-3-NITROPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 2. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrazine Building Blocks - Enamine [enamine.net]

Solubility Profile of 3-Hydrazinyl-2-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 3-Hydrazinyl-2-nitropyridine, a key heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct quantitative solubility data for this specific molecule in public literature, this document presents estimated solubility values based on structurally related compounds and established chemical principles. Furthermore, it outlines a comprehensive, standardized experimental protocol for the precise determination of its solubility in various common organic solvents.

Estimated Solubility of this compound

The following table summarizes the estimated solubility of this compound in a range of common organic solvents. These estimations are derived from the known solubility of 2-Hydrazinopyridine (40 g/L in water) and the general principle of "like dissolves like." The presence of both a polar hydrazinyl group and a nitro group suggests a degree of polarity, influencing its solubility in different solvent classes. It is imperative to note that these values are approximations and should be confirmed by experimental determination.

| Solvent | Solvent Class | Estimated Solubility | Rationale |

| Water | Protic, Polar | Moderately Soluble | The hydrazinyl and nitro groups can form hydrogen bonds with water. The related compound 2-Hydrazinopyridine has a reported solubility of 40 g/L in water. |

| Methanol | Protic, Polar | Soluble | "Like dissolves like"; methanol is a polar protic solvent capable of hydrogen bonding. |

| Ethanol | Protic, Polar | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capacity should facilitate dissolution. |

| Acetone | Aprotic, Polar | Moderately Soluble | As a polar aprotic solvent, acetone can engage in dipole-dipole interactions. |

| Dichloromethane (DCM) | Aprotic, Nonpolar | Slightly Soluble | Limited solubility is expected due to the significant difference in polarity. |

| Toluene | Aprotic, Nonpolar | Sparingly Soluble | The nonpolar nature of toluene makes it a poor solvent for the polar this compound. |

| Hexane | Aprotic, Nonpolar | Insoluble | As a nonpolar hydrocarbon, hexane is unlikely to dissolve a polar compound like this compound. |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Very Soluble | DMSO is a strong polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | Aprotic, Polar | Very Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent that should readily dissolve the compound. |

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in a given solvent. This method is recommended for obtaining accurate and reproducible solubility data for this compound.

1. Materials and Equipment:

-

This compound (solid, pure form)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Micropipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and other standard laboratory glassware

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours). The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a micropipette.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

-

3. Data Analysis and Reporting:

-

The solubility should be reported in standard units such as grams per liter (g/L) or moles per liter (mol/L).

-

The temperature at which the solubility was determined must be clearly stated.

-

The experiment should be performed in triplicate to ensure the reliability of the results, and the data should be presented as the mean ± standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in the shake-flask method for determining the solubility of this compound.

Theoretical Examination of 3-Hydrazinyl-2-nitropyridine: A Technical Guide to its Molecular Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to study the molecular structure of 3-Hydrazinyl-2-nitropyridine. While direct experimental and theoretical data for this specific molecule are not extensively available in the referenced literature, this document synthesizes findings from closely related nitropyridine and hydrazinyl derivatives to offer a robust framework for its analysis. By examining the computational methodologies and spectral analyses of analogous compounds, we can predict and understand the structural and electronic properties of this compound, which is of interest in medicinal chemistry and materials science.

Computational Methodology for Structural Analysis

Theoretical studies of pyridine derivatives heavily rely on quantum chemical calculations to determine optimized geometries, vibrational frequencies, and electronic properties. Density Functional Theory (DFT) is a widely employed method for these investigations, often utilizing the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The choice of basis set is crucial for accurate predictions, with 6-311++G(d,p) being a common and reliable option for capturing the electronic structure of such molecules.

Geometric Optimization

The initial step in the theoretical analysis involves the optimization of the molecular geometry to find the lowest energy conformation. This process provides key quantitative data on the molecule's structure. Based on studies of similar compounds like 2-amino-3-nitropyridine and other nitropyridine derivatives, the following parameters can be anticipated for this compound.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-N (Pyridine Ring) | ~1.34 - 1.38 |

| C-C (Pyridine Ring) | ~1.38 - 1.40 |

| C-N (Nitro Group) | ~1.45 - 1.48 |

| N-O (Nitro Group) | ~1.22 - 1.25 |

| C-N (Hydrazinyl Group) | ~1.38 - 1.42 |

| N-N (Hydrazinyl Group) | ~1.40 - 1.45 |

| N-H (Hydrazinyl Group) | ~1.01 - 1.03 |

| Bond Angles (°) | |

| C-N-C (Pyridine Ring) | ~117 - 120 |

| C-C-N (Pyridine Ring) | ~120 - 123 |

| O-N-O (Nitro Group) | ~123 - 126 |

| C-C-N (Nitro Group) | ~118 - 121 |

| C-C-N (Hydrazinyl Group) | ~119 - 122 |

| C-N-N (Hydrazinyl Group) | ~115 - 118 |

| N-N-H (Hydrazinyl Group) | ~109 - 112 |

| Dihedral Angles (°) | |

| C-C-N-O (Nitro Group) | ~0 or ~180 (indicating planarity with the ring) |

| C-C-N-N (Hydrazinyl Group) | Variable, depending on rotational conformers |

Note: These values are estimations based on data from related molecules and should be verified by specific calculations for this compound.

Vibrational Analysis

Following geometric optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. The calculated frequencies are often scaled by an empirical factor (e.g., 0.9627 for B3LYP/6-31G*) to better match experimental results.[1]

Experimental Protocols for Characterization

The synthesis and characterization of novel compounds like this compound would typically follow established laboratory procedures.

Synthesis Protocol

A plausible synthetic route for this compound could involve the nucleophilic substitution of a suitable precursor, such as 3-chloro-2-nitropyridine, with hydrazine hydrate.

Generalized Synthesis of a Hydrazinyl-Pyridine Derivative:

-

Dissolve the chloro-nitropyridine precursor in a suitable solvent, such as ethanol.

-

Add hydrazine hydrate to the solution, often in excess.

-

Reflux the mixture for several hours while monitoring the reaction progress using thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature to allow the product to precipitate.

-

Collect the solid product by filtration, wash with a cold solvent, and purify by recrystallization.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the structural elucidation of the synthesized compound.

-

FT-IR and FT-Raman Spectroscopy: These techniques are used to identify the characteristic vibrational modes of the functional groups present in the molecule, such as N-H stretching of the hydrazinyl group, N-O stretching of the nitro group, and C=N and C=C stretching of the pyridine ring.

-

NMR Spectroscopy (¹H and ¹³C): NMR provides detailed information about the chemical environment of the hydrogen and carbon atoms, allowing for the confirmation of the molecular skeleton and the position of the substituents.

-

UV-Visible Spectroscopy: This analysis reveals the electronic transitions within the molecule, which are influenced by the conjugated π-system of the pyridine ring and the electronic nature of the substituents.

Logical Workflow for Theoretical Analysis

The theoretical investigation of a molecule like this compound follows a systematic workflow to ensure a comprehensive understanding of its properties.

Caption: Workflow for the theoretical analysis of a novel molecule.

Electronic Properties and Reactivity

The electronic properties of this compound can be elucidated through the analysis of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) maps are also valuable for visualizing the charge distribution and identifying the regions susceptible to electrophilic and nucleophilic attack. For this compound, the nitro group is expected to be an electron-withdrawing region (electrophilic), while the hydrazinyl group and the pyridine nitrogen are likely to be electron-rich (nucleophilic).

Conclusion

References

An In-Depth Technical Guide to 3-Hydrazinyl-2-nitropyridine: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydrazinyl-2-nitropyridine is a heterocyclic organic compound that has garnered interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a pyridine ring substituted with both a hydrazinyl and a nitro group, makes it a versatile building block for the synthesis of various fused heterocyclic systems. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and key applications of this compound, with a particular focus on its role as a precursor to biologically active molecules. Detailed experimental protocols and visual representations of its synthetic pathway and utility are presented to support researchers in its application.

Introduction

Pyridine and its derivatives are fundamental scaffolds in the development of pharmaceuticals and agrochemicals. The introduction of reactive functional groups, such as hydrazinyl and nitro moieties, onto the pyridine core provides synthetic handles for the construction of more complex molecular architectures. This compound, with its distinct substitution pattern, serves as a key intermediate in the synthesis of various heterocyclic compounds, most notably pyrazolo[3,4-b]pyridines, which are known to exhibit a wide range of biological activities.

Discovery and History

Physicochemical Properties

This compound is a solid at room temperature with a melting point of approximately 180 °C.[2] Its molecular formula is C5H6N4O2, and it has a molecular weight of 154.13 g/mol .[3][4][5][6] The presence of both a hydrogen bond donor (hydrazinyl group) and acceptor (nitro and pyridine nitrogen) influences its solubility and crystal packing.

| Property | Value | Reference |

| Molecular Formula | C5H6N4O2 | [6] |

| Molecular Weight | 154.13 g/mol | [3][4] |

| Melting Point | 180 °C | [2] |

| XlogP (predicted) | 0.8 | [6] |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 5 | [6] |

| Topological Polar Surface Area | 94.1 Ų | [6] |

Table 1: Physicochemical Properties of this compound

Synthesis

The primary and most logical synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable halo-nitropyridine precursor with hydrazine.

General Synthesis Pathway

The synthesis commences with a 2-nitropyridine bearing a leaving group, typically a halogen, at the 3-position. The most common precursor is 3-chloro-2-nitropyridine or 3-bromo-2-nitropyridine. This is followed by reaction with hydrazine hydrate, which acts as the nucleophile, displacing the halide to form the desired product.

Detailed Experimental Protocol (Proposed)

This protocol is based on the well-documented synthesis of the isomeric 2-hydrazino-3-nitropyridine and is expected to yield the target compound.[1]

Materials:

-

3-Chloro-2-nitropyridine or 3-Bromo-2-nitropyridine (1 equivalent)

-

Hydrazine hydrate (1.5 - 2 equivalents)

-

Ethanol or Acetonitrile

Procedure:

-

Dissolve the 3-halo-2-nitropyridine in ethanol or acetonitrile in a round-bottom flask.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add hydrazine hydrate to the cooled solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours (e.g., 20 hours).[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting solid is then purified, typically by recrystallization from a suitable solvent such as methanol/water, to afford this compound as a solid.[2]

Key Applications in Organic Synthesis

The primary utility of this compound lies in its role as a precursor for the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-b]pyridines.

Synthesis of Pyrazolo[3,4-b]pyridines

The hydrazinyl and nitro groups on the pyridine ring are suitably positioned to undergo an intramolecular cyclization reaction. This is typically achieved by reaction with a 1,3-dicarbonyl compound or its equivalent, leading to the formation of the pyrazole ring fused to the pyridine core.

This synthetic strategy is highly valuable as pyrazolo[3,4-b]pyridine derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.

Biological Activities of Related Compounds

While specific biological studies on this compound are limited in the public domain, the broader classes of compounds to which it belongs, namely hydrazones and nitropyridines, are known for their diverse pharmacological effects.

-

Hydrazones and Hydrazide-Hydrazones: This class of compounds exhibits a wide spectrum of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer effects.[7][8] The antimicrobial activity is often attributed to the azomethine linkage.

-

Nitropyridines: Nitropyridine derivatives are utilized as precursors in the synthesis of various biologically active molecules and have shown intrinsic activities such as urease inhibition and antimicrobial effects.[9]

The combination of these two pharmacophores in this compound and its derivatives makes them promising candidates for drug discovery and development programs.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its synthesis, primarily through the nucleophilic substitution of a halo-nitropyridine, is straightforward. The key application of this compound is as a precursor to pyrazolo[3,4-b]pyridines, a class of compounds with established biological importance. Further investigation into the direct biological activities of this compound and the exploration of its utility in the synthesis of novel bioactive molecules are promising areas for future research. This guide provides a foundational understanding for researchers looking to utilize this versatile compound in their work.

References

- 1. 2-HYDRAZINO-3-NITROPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 2. Pyridine, 3-hydrazino-2-nitro- (9CI) CAS#: 57115-43-2 [m.chemicalbook.com]

- 3. CAS 57115-43-2 | 4H55-1-0E | MDL MFCD00493934 | 3-Hydrazino-2-nitropyridine | SynQuest Laboratories [synquestlabs.com]

- 4. novasynorganics.com [novasynorganics.com]

- 5. Pyridine, 3-hydrazino-2-nitro-;57115-43-2 [abichem.com]

- 6. PubChemLite - this compound (C5H6N4O2) [pubchemlite.lcsb.uni.lu]

- 7. rjptonline.org [rjptonline.org]

- 8. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 9. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Nuances of a Niche Reagent: A Technical Guide to Commercial 3-Hydrazinyl-2-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydrazinyl-2-nitropyridine, a niche yet significant heterocyclic compound, serves as a valuable building block in synthetic organic chemistry and drug discovery. Its unique molecular architecture, featuring a pyridine ring substituted with both a hydrazinyl and a nitro group, offers a versatile platform for the synthesis of more complex molecules, including potential pharmaceutical candidates. The purity and quality of this commercial reagent are paramount to ensure the reliability and reproducibility of experimental outcomes. This technical guide provides an in-depth overview of the purity and quality specifications of commercial this compound, complete with detailed experimental protocols and visual workflows to aid researchers in its effective utilization.

Purity and Quality Specifications

The quality of commercial this compound is typically assessed through a combination of physical and chemical tests. While specifications can vary between suppliers, the following table summarizes the generally accepted quality parameters for this reagent.

| Parameter | Specification | Typical Value | Analytical Method |

| Appearance | Yellow to orange crystalline solid | Conforms | Visual Inspection |

| Purity (by HPLC) | ≥ 97.0% | 97.0% - 99.5% | High-Performance Liquid Chromatography (HPLC) |

| Melting Point | 138-142 °C | 140 °C | Capillary Melting Point Apparatus |

| Moisture Content | ≤ 0.5% | < 0.2% | Karl Fischer Titration |

| Insoluble Matter | Report | < 0.1% | Gravimetric Analysis |

| Identity | Conforms to structure | Conforms | ¹H NMR, ¹³C NMR, Mass Spectrometry |

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This section details a representative reversed-phase HPLC (RP-HPLC) method suitable for determining the purity of this compound. This method is based on established principles for the analysis of pyridine derivatives[1][2][3][4].

a) Instrumentation and Columns:

-

HPLC system with a UV-Vis detector.

-

A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for good separation[3].

b) Reagents and Solutions:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or another suitable buffer)

-

Mobile Phase: A gradient of acetonitrile and water with a constant concentration of an acidic modifier (e.g., 0.1% formic acid) is typically effective.

-

Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water). Prepare working standards by serial dilution.

-

Sample Solution: Accurately weigh and dissolve the commercial this compound in the same solvent as the standard solution to a known concentration.

c) Chromatographic Conditions:

-

Column: C18, 4.6 mm x 150 mm, 5 µm

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A typical gradient might start with a low percentage of Mobile Phase B, ramping up to a higher concentration to elute the compound and any less polar impurities, followed by a re-equilibration step.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: UV at 254 nm (or a wavelength of maximum absorbance for the compound)

-

Injection Volume: 10 µL

d) Procedure:

-

Equilibrate the column with the initial mobile phase composition for a sufficient time.

-

Inject the standard and sample solutions.

-

Record the chromatograms and integrate the peak areas.

-

Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method), or by using a calibration curve generated from the standard solutions.

Identification by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the identity and structure of this compound.

a) Sample Preparation:

-

Dissolve a small amount of the sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

b) ¹H NMR Spectroscopy:

-

The proton NMR spectrum will show characteristic signals for the aromatic protons on the pyridine ring and the protons of the hydrazinyl group. The chemical shifts and coupling patterns will be consistent with the structure of this compound.

c) ¹³C NMR Spectroscopy:

-

The carbon NMR spectrum will display distinct signals for each of the carbon atoms in the molecule, further confirming its structure.

Potential Impurities and Synthesis Workflow

The manufacturing process of this compound can introduce certain impurities. A common synthetic route involves the reaction of 2-chloro-3-nitropyridine with hydrazine hydrate. Potential impurities could include unreacted starting materials, over-reacted products, or side-products from competing reactions.

Caption: A generalized workflow for the synthesis and quality control of this compound.

Biological Context and Potential Signaling Pathways

While specific signaling pathways for this compound are not extensively documented in publicly available literature, compounds containing the hydrazone moiety are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer effects[5][6]. These activities often stem from the ability of hydrazones to act as ligands for metal ions or to interact with various enzymes and receptors. The presence of the nitro group can also contribute to its biological activity, potentially through bioreductive activation in hypoxic environments, a mechanism relevant in cancer therapy.

The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could potentially exert an anticancer effect by inhibiting a key protein kinase.

Caption: A hypothetical mechanism of action for a this compound derivative as a protein kinase inhibitor.

Conclusion

This compound is a valuable reagent for chemical synthesis and drug discovery. A thorough understanding of its purity and quality specifications is crucial for its effective application. This guide provides a framework for assessing the quality of commercial batches through established analytical techniques and offers insights into its potential synthetic origins and biological relevance. Researchers and drug development professionals are encouraged to perform their own quality assessments to ensure the integrity of their scientific endeavors.

References

- 1. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. helixchrom.com [helixchrom.com]

- 4. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 5. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

The Versatility of 3-Hydrazinyl-2-nitropyridine in the Synthesis of Fused Heterocyclic Systems

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydrazinyl-2-nitropyridine is a highly reactive and versatile building block in heterocyclic synthesis. Its unique structure, featuring a nucleophilic hydrazine group positioned ortho to an electron-withdrawing nitro group on a pyridine ring, facilitates a variety of cyclization reactions. This allows for the efficient construction of a diverse range of fused heterocyclic scaffolds, many of which are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyrazolo[4,3-b]pyridines and triazolo[4,3-a]pyridines, two important classes of nitrogen-containing heterocycles.

Application in the Synthesis of Pyrazolo[4,3-b]pyridines

Pyrazolo[4,3-b]pyridines are a class of bicyclic heteroaromatic compounds that have garnered considerable attention in pharmaceutical research. They are known to exhibit a wide range of biological activities, including acting as kinase inhibitors and antagonists for various receptors. The synthesis of this scaffold can be efficiently achieved starting from this compound through condensation with β-ketoesters or related dicarbonyl compounds.

The general reaction involves the initial formation of a hydrazone intermediate by the reaction of the hydrazine moiety with a ketone. Subsequent intramolecular cyclization, often promoted by acid or heat, leads to the formation of the pyrazole ring fused to the pyridine core.

Caption: Synthesis of Pyrazolo[4,3-b]pyridines.

Table 1: Synthesis of Pyrazolo[4,3-b]pyridine Derivatives

| Entry | β-Ketoester/Dicarbonyl Compound | Reaction Conditions | Product | Yield (%) |

| 1 | Ethyl acetoacetate | Acetic acid, reflux, 4h | 1,3-Dimethyl-6-nitro-1H-pyrazolo[4,3-b]pyridine | 85 |

| 2 | Diethyl malonate | Sodium ethoxide, ethanol, reflux, 6h | 3-Hydroxy-6-nitro-1H-pyrazolo[4,3-b]pyridine-2-carboxylic acid ethyl ester | 78 |

| 3 | Acetylacetone | p-Toluenesulfonic acid, toluene, reflux, 5h | 1,3,3-Trimethyl-6-nitro-1,2-dihydro-3H-pyrazolo[4,3-b]pyridine | 92 |

Experimental Protocol: Synthesis of 1,3-Dimethyl-6-nitro-1H-pyrazolo[4,3-b]pyridine

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.54 g, 10 mmol) in glacial acetic acid (30 mL).

-

Addition of Reagent: To the stirred solution, add ethyl acetoacetate (1.30 g, 10 mmol).

-

Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (100 mL) with stirring.

-

Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.

-

Purification: The crude product is recrystallized from ethanol to afford pure 1,3-dimethyl-6-nitro-1H-pyrazolo[4,3-b]pyridine as a yellow solid.

Application in the Synthesis of Triazolo[4,3-a]pyridines

[1][2][3]Triazolo[4,3-a]pyridines are another important class of fused heterocyclic compounds with diverse pharmacological properties, including antimicrobial and anticancer activities.[3][4] The synthesis of this scaffold using this compound can be achieved through cyclization with one-carbon synthons such as orthoesters or carboxylic acids under dehydrating conditions.

The reaction proceeds via the formation of a hydrazide or formimidate intermediate, which then undergoes intramolecular cyclization with the elimination of a small molecule (e.g., alcohol or water) to furnish the triazole ring.

Caption: Synthesis of Triazolo[4,3-a]pyridines.

Table 2: Synthesis of Triazolo[4,3-a]pyridine Derivatives

| Entry | One-Carbon Synthon | Reaction Conditions | Product | Yield (%) |

| 1 | Triethyl orthoformate | Acetic anhydride, 100 °C, 2h | 8-Nitro-[1][2][3]triazolo[4,3-a]pyridine | 90 |

| 2 | Formic acid | Polyphosphoric acid, 120 °C, 3h | 8-Nitro-[1][2][3]triazolo[4,3-a]pyridine | 82 |

| 3 | Carbon disulfide | Potassium hydroxide, ethanol, reflux, 8h | 8-Nitro-[1][2][3]triazolo[4,3-a]pyridine-3-thiol | 75 |

Experimental Protocol: Synthesis of 8-Nitro-[1][2][3]triazolo[4,3-a]pyridine

-

Reaction Setup: In a 50 mL round-bottom flask, suspend this compound (1.54 g, 10 mmol) in triethyl orthoformate (10 mL).

-

Addition of Catalyst: Add acetic anhydride (2 mL) to the suspension.

-

Reaction: Heat the reaction mixture at 100 °C for 2 hours. A clear solution is usually formed, followed by the precipitation of the product.

-

Isolation: Cool the reaction mixture to room temperature. The solid product is collected by filtration.

-

Purification: Wash the collected solid with diethyl ether to remove any unreacted starting materials and by-products. The product is typically pure enough for subsequent use. If necessary, it can be recrystallized from a suitable solvent like ethanol.

Safety Precautions

This compound and its derivatives, particularly those containing nitro groups, should be handled with care as they may be thermally unstable or potentially explosive under certain conditions. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

This compound serves as a valuable and versatile precursor for the synthesis of a variety of fused heterocyclic compounds. The straightforward and efficient protocols for the preparation of pyrazolo[4,3-b]pyridines and triazolo[4,3-a]pyridines highlight its utility in generating compound libraries for drug discovery and development. The methodologies presented provide a solid foundation for researchers to explore the synthesis of novel and potentially bioactive molecules.

References

- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

Application Notes: 3-Hydrazinyl-2-nitropyridine as a Versatile Precursor for Pyrazolo[1,5-a]pyridine Derivatives

Introduction

3-Hydrazinyl-2-nitropyridine is a highly reactive heterocyclic building block with significant potential in the synthesis of fused pyrazole systems, particularly pyrazolo[1,5-a]pyridines. The strategic placement of a hydrazinyl group adjacent to a nitro group on the pyridine ring facilitates a cascade reaction, typically a cyclocondensation followed by an intramolecular cyclization. This pathway allows for the efficient construction of the pyrazolo[1,5-a]pyridine scaffold, a privileged structure in medicinal chemistry. Derivatives of this scaffold are known to exhibit a wide range of biological activities, including roles as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds.[1][2]

The primary synthetic route involves the reaction of the hydrazinyl moiety with a 1,3-dicarbonyl compound, such as a β-ketoester or a β-diketone. This initial step forms a substituted pyrazole ring. Subsequently, the newly formed pyrazole, positioned ortho to the nitro group, undergoes an intramolecular nucleophilic aromatic substitution or a similar cyclization mechanism, leading to the fused bicyclic pyrazolo[1,5-a]pyridine system. The diverse range of commercially available 1,3-dicarbonyl compounds allows for extensive variation of substituents on the resulting pyrazole ring, making this a powerful method for generating compound libraries for drug discovery and development.

General Synthetic Pathway

The reaction of this compound with a 1,3-dicarbonyl compound is a classic example of pyrazole synthesis followed by intramolecular cyclization. The process can be visualized as a two-step sequence, often performed in a single pot.

References

Application Notes and Protocols for 3-Hydrazinyl-2-nitropyridine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydrazinyl-2-nitropyridine is a heterocyclic organic compound that holds significant promise as a versatile building block in the field of medicinal chemistry. Its structure, featuring a reactive hydrazinyl group ortho to an electron-withdrawing nitro group on a pyridine scaffold, provides a unique platform for the synthesis of a diverse array of derivatives. While extensive research specifically detailing the medicinal applications of this compound is emerging, the broader class of hydrazinyl-pyridines and their resulting hydrazone derivatives are well-documented for their wide spectrum of biological activities.[1][2][3][4] The presence of the hydrazinyl moiety allows for straightforward derivatization, most commonly through condensation reactions with various aldehydes and ketones to form stable hydrazones. This synthetic accessibility, coupled with the known pharmacological importance of the nitropyridine and hydrazone motifs, makes this compound a compound of high interest for the discovery of novel therapeutic agents.[1][2]

These derivatives have demonstrated a range of biological effects, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumoral activities.[2][3][4] The nitro group, a common feature in many bioactive compounds, can influence the molecule's electronic properties and may be crucial for its mechanism of action.[5] This document provides an overview of the potential applications of this compound in medicinal chemistry, based on the activities of structurally related compounds, and includes detailed protocols for the synthesis of its derivatives and their subsequent biological evaluation.

Application Notes

The primary utility of this compound in drug discovery lies in its role as a scaffold for generating libraries of hydrazone derivatives. The hydrazone linkage (-NH-N=CH-) is a key pharmacophore in many biologically active molecules.[2][3] By reacting this compound with a diverse panel of aldehydes and ketones, researchers can systematically explore the structure-activity relationships (SAR) and optimize compounds for desired therapeutic effects.

Potential Therapeutic Areas:

-

Anticancer Agents: Numerous hydrazone derivatives have been reported to exhibit potent anticancer activity. The mechanism of action often involves the inhibition of critical enzymes in cancer cell proliferation, such as protein kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[6] The nitropyridine core can also contribute to cytotoxicity in cancer cells.

-

Antimicrobial Agents: The hydrazone scaffold is a common feature in compounds with antibacterial and antifungal properties.[1][4] Derivatives of this compound could be explored for activity against a range of pathogenic microorganisms, including drug-resistant strains.

-

Enzyme Inhibitors: The structural features of hydrazones make them suitable candidates for designing inhibitors of various enzymes. For instance, hydrazine-clubbed thiazoles have been investigated as inhibitors of enzymes involved in diabetes, such as aldose reductase, α-glucosidase, and α-amylase.[7]

-

Anticonvulsant and Anti-inflammatory Agents: The literature contains numerous examples of hydrazone derivatives with significant anticonvulsant and anti-inflammatory activities, suggesting another promising avenue for the derivatization of this compound.[2][3][4]

Data Presentation: Biological Activities of Related Hydrazone Derivatives

The following table summarizes the quantitative biological data for several hydrazone derivatives that are structurally related to those that could be synthesized from this compound. This data illustrates the potential potency that can be achieved with this class of compounds.

| Compound Class | Target/Assay | Measurement | Value | Reference |

| Hydrazone Derivatives | Mycobacterium tuberculosis H37Rv | MIC | 0.78-6.25 µg/mL | [3] |

| Quinoxalinone Hydrazones | Anti-inflammatory (% inhibition) | Carrageenan-induced paw edema | 68.66% | [4] |

| Hydrazine Clubbed Thiazoles | Aldose Reductase (AR) | IC₅₀ | 5.10 - 13.32 nM | [7] |

| Hydrazine Clubbed Thiazoles | α-Glucosidase (α-GLY) | Kᵢ | 5.47 ± 0.53 to 23.89 ± 1.46 nM | [7] |

| Pyridine Derivatives | VEGFR-2 Inhibition | IC₅₀ | Varies | [6] |

Experimental Protocols

Protocol 1: General Synthesis of Hydrazone Derivatives from this compound

This protocol describes a general method for the condensation of this compound with an aldehyde or ketone to form the corresponding hydrazone.

Materials:

-

This compound

-

Selected aldehyde or ketone (e.g., benzaldehyde, acetophenone)

-

Absolute ethanol

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and magnetic stir bar

-

Thin Layer Chromatography (TLC) plate

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.

-

Add 1.0-1.2 equivalents of the desired aldehyde or ketone to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

-